

Application Notes and Protocols: Enhancing t-PA Fibrinolytic Activity with DS-1040

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Compound of Interest		
Compound Name:	DS-1040 Tosylate	
Cat. No.:	B560596	Get Quote

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Introduction

Thromboembolic diseases, such as stroke and pulmonary embolism, are a leading cause of morbidity and mortality worldwide. The primary therapeutic strategy for these conditions often involves the use of fibrinolytic agents, such as tissue-type plasminogen activator (t-PA), to dissolve the occlusive thrombus. However, the efficacy of t-PA can be limited by endogenous inhibitory mechanisms. One such mechanism involves the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, in its activated form (TAFIa), attenuates fibrinolysis.

DS-1040 is a novel, orally available, small molecule inhibitor of TAFIa. By selectively inhibiting TAFIa, DS-1040 enhances the efficacy of endogenous and exogenous t-PA, promoting more efficient clot dissolution. These application notes provide a summary of the quantitative data supporting the use of DS-1040 to enhance t-PA fibrinolytic activity and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

The following tables summarize the key quantitative data for DS-1040.

Table 1: In Vitro Inhibitory Activity of DS-1040



Target Enzyme	IC50 (nmol/L)	Selectivity (fold vs. CPN)	Reference
Human TAFIa	5.92	> 510,000	[1]
Carboxypeptidase N (CPN)	3,020,000	-	[1]

Table 2: Pharmacodynamic Effects of DS-1040 in Preclinical and Clinical Studies

Study Type	Model/Subject	Key Findings	Reference
Preclinical (In Vivo)	Tissue factor-induced rat microthrombosis model	Intravenously administered DS-1040 reduced existing fibrin clots.	[1]
Preclinical (In Vivo)	Rat model	DS-1040 significantly augmented plasma D-dimer levels in the presence of a subtherapeutic dose of recombinant t-PA.	[1]
Phase 1 Clinical Trial	Healthy Human Volunteers	DS-1040 caused a substantial dose- dependent and time- dependent decrease in TAFIa activity and in 50% clot lysis time.	[2]
Phase 1 Clinical Trial	Healthy Human Volunteers	Increased levels of D-dimer, indicative of endogenous fibrinolysis, were observed following DS-1040 treatment.	[2]



Experimental Protocols In Vitro Plasma Clot Lysis Assay

This assay is used to determine the effect of DS-1040 on t-PA-mediated fibrinolysis in a plasma environment.

Materials:

- Human platelet-poor plasma (PPP)
- DS-1040
- Recombinant tissue-type plasminogen activator (t-PA)
- Thrombin
- Calcium chloride (CaCl₂)
- Tris-buffered saline (TBS)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Protocol:

- Prepare a stock solution of DS-1040 in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.
- In a 96-well plate, add 20 μL of PPP to each well.
- Add 10 μL of the DS-1040 dilution or vehicle control to the appropriate wells.
- Add 10 μL of a t-PA solution (at a concentration that induces sub-maximal lysis) to each well.
- Initiate clot formation by adding a mixture of thrombin and CaCl2.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.



- Monitor the change in optical density (OD) at 405 nm over time. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.
- The time to 50% clot lysis is calculated for each condition. A shorter time in the presence of DS-1040 indicates enhanced t-PA fibrinolytic activity.

In Vivo Tissue Factor-Induced Rat Microthrombosis Model

This model is used to evaluate the in vivo efficacy of DS-1040 in enhancing the dissolution of pre-formed fibrin clots.

Materials:

- Male Sprague-Dawley rats
- DS-1040
- · Recombinant tissue factor
- Recombinant t-PA (optional, for combination studies)
- Anesthesia (e.g., isoflurane)
- Saline
- Blood collection supplies
- Lung tissue processing reagents (for histology)

Protocol:

- Anesthetize the rats according to approved institutional protocols.
- Induce microthrombosis by intravenous injection of a solution containing recombinant tissue factor. This leads to the formation of fibrin clots primarily in the lungs.



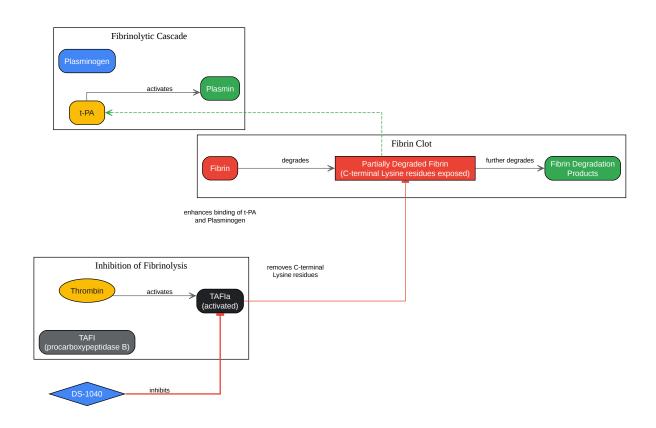




- After a set period to allow for clot formation (e.g., 30 minutes), administer DS-1040 intravenously or orally at the desired dose. A control group should receive the vehicle.
- In combination studies, a sub-therapeutic dose of t-PA can be administered with or after DS-1040.
- At a predetermined time point after treatment, collect blood samples for the measurement of D-dimer levels.
- Euthanize the animals and perfuse the lungs with saline.
- Excise the lungs for histological analysis to visualize and quantify the presence of fibrin clots.
 A reduction in the number and size of fibrin clots in the DS-1040-treated group compared to the control group indicates enhanced fibrinolysis.

Visualizations

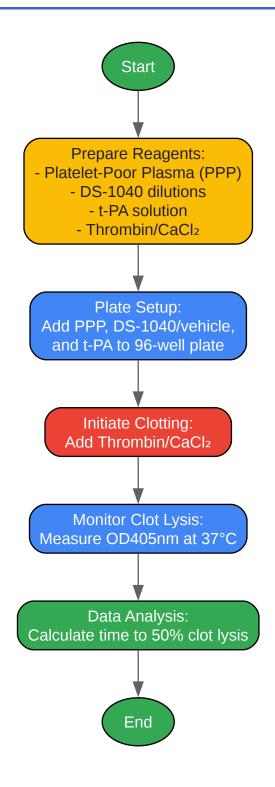




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Caption: Mechanism of DS-1040 in enhancing t-PA-mediated fibrinolysis.

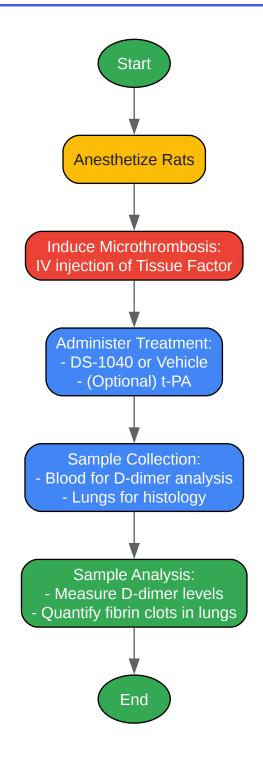




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Caption: In Vitro Plasma Clot Lysis Assay Workflow.





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References

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- 2. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
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